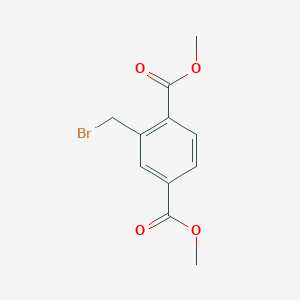

2-Bromomethyl-terephthalic acid dimethyl ester

Description

The exact mass of the compound 2-Bromomethyl-terephthalic acid dimethyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromomethyl-terephthalic acid dimethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromomethyl-terephthalic acid dimethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 2-(bromomethyl)benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-15-10(13)7-3-4-9(11(14)16-2)8(5-7)6-12/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIKNGRWJJKNBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20604968 | |

| Record name | Dimethyl 2-(bromomethyl)benzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57834-13-6 | |

| Record name | Dimethyl 2-(bromomethyl)benzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromomethyl-terephthalic acid dimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromomethyl-terephthalic acid dimethyl ester

This document provides a comprehensive technical guide for the synthesis of 2-Bromomethyl-terephthalic acid dimethyl ester, a pivotal bifunctional molecule in advanced chemical synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this guide elucidates the core synthetic strategy, delves into the underlying reaction mechanisms, and presents a field-proven experimental protocol. The narrative emphasizes the causality behind procedural choices, ensuring both reproducibility and a deep understanding of the chemical transformation.

Introduction and Strategic Importance

2-Bromomethyl-terephthalic acid dimethyl ester (CAS No: 57834-13-6) is a highly versatile building block in organic synthesis.[1][2] Its structure, featuring a reactive benzylic bromide and two ester functionalities on a central benzene ring, allows for sequential and orthogonal chemical modifications. This unique architecture makes it an invaluable linker for constructing complex molecules, including active pharmaceutical ingredients (APIs), functional polymers, and molecular probes. The benzylic bromide serves as a potent electrophile for nucleophilic substitution reactions, while the ester groups can be hydrolyzed or otherwise transformed, providing multiple handles for molecular elaboration.

Synthetic Approach: Selective Benzylic Bromination

The most efficient and widely adopted strategy for synthesizing 2-Bromomethyl-terephthalic acid dimethyl ester is through the selective free-radical bromination of its precursor, dimethyl 2-methylterephthalate. This method offers high selectivity for the benzylic position over potential electrophilic aromatic substitution on the benzene ring.

The Reagent of Choice: N-Bromosuccinimide (NBS)

While elemental bromine (Br₂) can effect benzylic bromination, it often leads to undesired side reactions, particularly electrophilic addition to the aromatic ring. N-Bromosuccinimide (NBS) is the superior reagent for this transformation.[3][4]

Causality: The efficacy of NBS stems from its ability to provide a low, constant concentration of molecular bromine (Br₂) in situ. The reaction is initiated by a radical initiator, which generates a bromine radical (Br•). This radical abstracts a benzylic hydrogen, and the resulting benzylic radical reacts with Br₂ to form the product and another Br• radical, propagating the chain. The Br₂ is generated by the reaction of HBr (a byproduct of the propagation step) with NBS. This controlled generation of the brominating agent is crucial for minimizing competitive reaction pathways and maximizing the yield of the desired benzylic bromide.[4]

Reaction Mechanism: A Free-Radical Chain Process

The synthesis proceeds via a classic free-radical chain mechanism, known as the Wohl-Ziegler reaction, which consists of three distinct phases: initiation, propagation, and termination.[4][5]

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating. This generates two radicals. The initiator radical then reacts with NBS to produce a bromine radical (Br•).

-

Propagation: This is a two-step cyclic process that forms the bulk of the product.

-

A bromine radical abstracts a hydrogen atom from the methyl group of dimethyl 2-methylterephthalate. This is the rate-determining step and is favored at the benzylic position due to the resonance stabilization of the resulting benzylic radical.

-

The benzylic radical reacts with a molecule of NBS (or the low concentration of Br₂) to yield the final product, 2-Bromomethyl-terephthalic acid dimethyl ester, and generates a new bromine radical, which continues the chain reaction.

-

-

Termination: The reaction concludes when two radicals combine to form a stable, non-radical species. This can occur through various combinations of the radicals present in the reaction mixture.

Caption: Free-radical chain mechanism for benzylic bromination.

Detailed Experimental Protocol

This protocol is a self-validating system designed for robust performance and high yield.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS No. | Purity | Supplier |

| Dimethyl 2-methylterephthalate | C₁₁H₁₂O₄ | 208.21 | 618-99-5 | ≥98% | Standard vendors |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 | ≥99% | Recrystallize if yellow |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 78-67-1 | ≥98% | Standard vendors |

| Carbon Tetrachloride (CCl₄)* | CCl₄ | 153.82 | 56-23-5 | Anhydrous | Standard vendors |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | 7772-98-7 | ACS Grade | Standard vendors |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | ACS Grade | Standard vendors |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Anhydrous | Standard vendors |

*Note on Solvent Choice: Carbon tetrachloride is a traditional solvent for radical reactions but is a known carcinogen and ozone-depleting substance. Safer alternatives such as acetonitrile, ethyl acetate, or cyclohexane should be considered and optimized.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology

-

Reactor Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent hydrolysis of NBS.

-

Charging Reagents: To the flask, add dimethyl 2-methylterephthalate (10.4 g, 50.0 mmol) and carbon tetrachloride (100 mL). Stir the mixture until the solid is fully dissolved.

-

Addition of Brominating Agent and Initiator: Add N-Bromosuccinimide (9.34 g, 52.5 mmol, 1.05 eq) and AIBN (0.41 g, 2.5 mmol, 0.05 eq) to the solution.

-

Causality: A slight excess of NBS ensures complete consumption of the starting material. AIBN is used in catalytic amounts as it is regenerated during the propagation phase.

-

-

Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. The reaction is typically complete within 2-4 hours.

-

Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC). A key visual indicator is the consumption of the dense NBS solid at the bottom of the flask and the formation of the less dense succinimide byproduct, which floats to the surface.

-

Work-up:

-

Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to precipitate the succinimide.

-

Filter the mixture through a Büchner funnel to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M sodium thiosulfate solution (2 x 50 mL) to remove any unreacted bromine, saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any HBr, and brine (1 x 50 mL).

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude solid is typically purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield the product as a white or pinkish solid.[1]

-

Product Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

-

Appearance: White to pink solid.[1]

-

Melting Point: 57-59 °C (literature value may vary slightly).

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.0-7.5 (m, 3H, Ar-H)

-

δ ~4.9 (s, 2H, -CH₂Br)

-

δ ~3.9 (s, 6H, 2 x -OCH₃)

-

Key Diagnostic Signals: The disappearance of the starting material's methyl singlet (δ ~2.6 ppm) and the appearance of the benzylic methylene singlet at ~4.9 ppm are definitive indicators of a successful reaction.

-

-

Mass Spectrometry (EI):

-

The mass spectrum will show a characteristic pair of molecular ion peaks [M]⁺ and [M+2]⁺ of nearly equal intensity, which is indicative of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). For C₁₁H₁₁BrO₄, the expected m/z values are ~286 and ~288.

-

Safety and Handling Precautions

-

N-Bromosuccinimide (NBS): An irritant and corrosive. Handle in a fume hood, wearing gloves and safety glasses. Avoid inhalation of dust.[3][6]

-

Solvents: Carbon tetrachloride is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood. Acetonitrile and other organic solvents are flammable and toxic.

-

Product: As a benzylic bromide, the product is a lachrymator (causes tearing) and a potent alkylating agent. It should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, within a fume hood.

-

Waste Disposal: All organic and halogenated waste must be disposed of in appropriately labeled containers according to institutional safety guidelines.

References

-

N-Bromosuccinimide - Wikipedia. Wikipedia. [Link]

-

N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

-

N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

Active/inactive aromatic ring bromination: Bromination reactions that use NBS. Chemia. [Link]

-

electrophilic aromatic bromination with N-bromosuccinimide. YouTube. [Link]

-

Products of radical bromination and mechanism. Chemistry Stack Exchange. [Link]

Sources

- 1. 2-Bromomethyl-terephthalic acid dimethyl ester | 57834-13-6 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

Solubility Profile of 2-Bromomethyl-terephthalic acid dimethyl ester (CAS: 57834-13-6)

An In-depth Technical Guide

Abstract

2-Bromomethyl-terephthalic acid dimethyl ester is a key bifunctional building block in organic synthesis, valued for its application in the construction of complex molecules, polymers, and functional materials. A thorough understanding of its solubility is paramount for its effective use in reaction design, purification, and formulation development. This technical guide addresses the notable absence of quantitative solubility data in publicly available literature. By analyzing the compound's molecular structure and the physicochemical properties of its structural analogs, this paper presents a predicted solubility profile in a range of common laboratory solvents. Furthermore, it provides a comprehensive, field-proven experimental protocol for researchers to quantitatively determine the solubility of this compound, ensuring reliable and reproducible results. This guide is intended to empower researchers, chemists, and drug development professionals with the foundational knowledge and practical tools necessary to confidently work with this versatile reagent.

Introduction and Molecular Analysis

2-Bromomethyl-terephthalic acid dimethyl ester, with the chemical formula C₁₁H₁₁BrO₄, is a derivative of dimethyl terephthalate (DMT).[1] Its utility in synthetic chemistry stems from its two distinct reactive centers: the electrophilic benzylic bromide and the two methyl ester functionalities. The solubility of a compound is a critical physical property that dictates its behavior in various chemical processes, including reaction kinetics, crystallization, extraction, and chromatography.[2]

An analysis of the molecule's structure provides insight into its expected solubility:

-

Aromatic Core: The central benzene ring is nonpolar and hydrophobic.

-

Ester Groups (-COOCH₃): The two dimethyl ester groups introduce polarity and are capable of acting as hydrogen bond acceptors.[3] This feature suggests potential solubility in polar solvents.

-

Bromomethyl Group (-CH₂Br): This group increases the molecule's molecular weight and introduces a polar C-Br bond. While it adds polarity, the overall increase in molecular size can sometimes counteract solubility enhancement.[4]

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This principle suggests that polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. Given the mixed polarity of 2-Bromomethyl-terephthalic acid dimethyl ester, it is expected to exhibit nuanced solubility across a spectrum of solvents.

Predicted Solubility Profile

In the absence of direct experimental data, a qualitative solubility profile can be predicted by examining its structure and comparing it to the known properties of its parent compound, dimethyl terephthalate (DMT). DMT is a white solid that is purified commercially via recrystallization, often from solvents like methanol or xylene, indicating its solubility in these media at elevated temperatures.[5][6]

The addition of the bromomethyl group to the DMT structure is expected to modulate this behavior. The following table summarizes the predicted solubility based on theoretical principles.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Insoluble | The large, nonpolar aromatic core and high molecular weight dominate, overcoming the polarity of the ester groups. |

| Methanol, Ethanol | Sparingly Soluble (Cold), Soluble (Hot) | The alcohol's polarity can interact with the ester groups. Heating will likely be required to overcome the crystal lattice energy, a common characteristic for compounds of this type.[6] | |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Soluble | These solvents are effective at solvating polar functional groups like esters without the strong hydrogen bonding network of water, making them good candidates for dissolving the compound.[7] |

| Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Highly Soluble | These are strong, polar aprotic solvents capable of dissolving a wide range of organic compounds, including those with poor solubility elsewhere.[8] | |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents have an intermediate polarity and are generally excellent solvents for a wide variety of organic molecules. |

| Aromatic | Toluene, Xylene | Sparingly Soluble (Cold), Soluble (Hot) | The nonpolar aromatic ring of the solvent can interact favorably with the benzene ring of the solute via π-stacking. Similar to alcohols, heating will likely be necessary.[9] |

| Nonpolar Aliphatic | Hexane, Heptane | Insoluble | The overall polarity of the molecule from the ester and bromomethyl groups is too high for it to be effectively solvated by purely nonpolar aliphatic hydrocarbons.[7] |

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to empirical data, the following robust protocol for determining the solubility of a solid compound is provided. This method is based on the widely used shake-flask technique, which is considered a reliable standard for solubility measurement.[4]

Materials and Equipment

-

2-Bromomethyl-terephthalic acid dimethyl ester (solid)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg precision)

-

Scintillation vials or test tubes with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis (or a gravimetric method)

Step-by-Step Methodology

-

Preparation of Saturated Solution: a. Add an excess amount of solid 2-Bromomethyl-terephthalic acid dimethyl ester to a pre-weighed vial. An amount that is clearly more than will dissolve should be used. b. Accurately add a known volume or mass of the chosen solvent to the vial (e.g., 2.0 mL). c. Securely cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). d. Agitate the mixture for a sufficient time to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure completeness.[4]

-

Sample Collection and Preparation: a. After the equilibration period, allow the vials to rest in the shaker (without agitation) for at least 2 hours to allow undissolved solid to settle. b. Carefully draw a sample of the supernatant using a syringe. c. Immediately attach a 0.22 µm syringe filter and dispense the clear, filtered solution into a clean, pre-weighed vial. This step is critical to remove any microscopic solid particles.

-

Quantification (Gravimetric Method): a. Accurately weigh the vial containing the filtered saturated solution. b. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point. c. Once the solvent is fully evaporated and a constant weight is achieved, weigh the vial again. d. Calculate the solubility:

- Mass of dissolved solid = (Weight of vial + solid) - (Weight of empty vial)

- Mass of solvent = (Weight of vial + solution) - (Weight of vial + solid)

- Solubility ( g/100 g solvent) = (Mass of dissolved solid / Mass of solvent) x 100

Self-Validating System and Controls

-

Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). The solubility value should be constant across the later time points.

-

Temperature Control: Maintain a constant temperature (± 0.5 °C) throughout the experiment, as solubility is highly temperature-dependent.[4]

-

Purity Analysis: The purity of the starting material should be confirmed before the experiment to ensure accurate results.

Visualization of Experimental Workflow

The logical flow of the solubility determination protocol is outlined in the diagram below. This workflow ensures a systematic approach from preparation to final data analysis.

Caption: Workflow for quantitative solubility determination.

Conclusion

While published quantitative data for the solubility of 2-Bromomethyl-terephthalic acid dimethyl ester is scarce, a detailed analysis of its molecular structure allows for a reliable, qualitative prediction of its behavior in various common organic solvents. It is anticipated to be soluble in polar aprotic and chlorinated solvents, sparingly soluble in alcohols and aromatic hydrocarbons (particularly with heating), and insoluble in water and aliphatic hydrocarbons.

For applications requiring precise quantitative data, this guide provides a robust, step-by-step experimental protocol. By adhering to this methodology, researchers and drug development professionals can generate the accurate solubility data needed to optimize reaction conditions, develop effective purification strategies, and guide formulation efforts, thereby accelerating the pace of discovery and development.

References

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

National Center for Biotechnology Information. (n.d.). Dimethyl 2-bromoterephthalate. PubChem. [Link]

- Google Patents. (1958). GB798439A - Process for the manufacture of terephthalic acid dimethyl ester.

-

Gano, Z. S., & Gancarz, M. (2019). Studies on the Solubility of Terephthalic Acid in Ionic Liquids. Molecules, 25(1), 28. [Link]

-

Wang, Y., et al. (2024). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. MDPI. [Link]

-

Wikipedia. (n.d.). Dimethyl terephthalate. [Link]

-

Frost, J. W. (n.d.). Process for preparation of terephthalic acid. Digital Repository at the University of Maryland. [Link]

- Google Patents. (1949).

- Google Patents. (1976). US3962315A - Process for the purification of terephthalic acid dimethyl ester.

Sources

- 1. 2-Bromomethyl-terephthalic acid dimethyl ester | 57834-13-6 [sigmaaldrich.com]

- 2. chem.ws [chem.ws]

- 3. Dimethyl 2-bromoterephthalate | C10H9BrO4 | CID 87741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Dimethyl terephthalate - Wikipedia [en.wikipedia.org]

- 6. US3962315A - Process for the purification of terephthalic acid dimethyl ester - Google Patents [patents.google.com]

- 7. www1.chem.umn.edu [www1.chem.umn.edu]

- 8. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GB798439A - Process for the manufacture of terephthalic acid dimethyl ester - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Bromomethyl-terephthalic acid dimethyl ester: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromomethyl-terephthalic acid dimethyl ester, a versatile bifunctional building block with significant potential in organic synthesis, materials science, and drug discovery. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights to empower researchers in their experimental design and execution.

Introduction: A Versatile Aromatic Building Block

2-Bromomethyl-terephthalic acid dimethyl ester, with the chemical formula C₁₁H₁₁BrO₄ and a molecular weight of 287.11 g/mol , is a substituted aromatic compound featuring two key reactive sites: a benzylic bromide and two methyl ester functionalities. This unique combination allows for orthogonal chemical modifications, making it a valuable intermediate for the synthesis of more complex molecules. The terephthalate core provides rigidity and a defined geometry, while the bromomethyl group serves as a versatile handle for introducing a wide range of substituents through nucleophilic substitution reactions. The ester groups can be hydrolyzed to the corresponding carboxylic acids or transesterified, further expanding its synthetic utility.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use. The key properties of 2-Bromomethyl-terephthalic acid dimethyl ester are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 287.11 g/mol | [1] |

| Chemical Formula | C₁₁H₁₁BrO₄ | [1] |

| CAS Number | 57834-13-6 | [1] |

| Physical Form | Pink Solid | |

| Purity | ≥95% | [2] |

| IUPAC Name | dimethyl 2-(bromomethyl)terephthalate | |

| InChI Key | UTIKNGRWJJKNBJ-UHFFFAOYSA-N |

-

Predicted ¹H NMR (CDCl₃, 400 MHz): δ ~8.1-7.8 (m, 3H, Ar-H), 4.7 (s, 2H, -CH₂Br), 3.95 (s, 3H, -COOCH₃), 3.93 (s, 3H, -COOCH₃).

-

Predicted ¹³C NMR (CDCl₃, 100 MHz): δ ~167, 166 (C=O), ~138, 135, 132, 131, 130, 129 (Ar-C), ~52.5, 52.3 (-OCH₃), ~30 (-CH₂Br).

-

Mass Spectrometry (EI): Expected molecular ion peaks at m/z 286/288 (due to bromine isotopes), with fragmentation patterns corresponding to the loss of -OCH₃, -COOCH₃, and Br.

Synthesis of 2-Bromomethyl-terephthalic acid dimethyl ester: A Representative Protocol

The synthesis of 2-Bromomethyl-terephthalic acid dimethyl ester typically involves a two-step process: the esterification of 2-methylterephthalic acid followed by the selective bromination of the benzylic methyl group. While specific literature protocols for this exact molecule are scarce, the following represents a robust and scientifically sound approach based on well-established synthetic methodologies.

Step 1: Esterification of 2-Methylterephthalic Acid

The initial step involves the conversion of 2-methylterephthalic acid to its corresponding dimethyl ester. This is a standard Fischer esterification reaction.[9][10]

Reaction:

Caption: Fischer esterification of 2-methylterephthalic acid.

Experimental Protocol:

-

To a solution of 2-methylterephthalic acid (1 equivalent) in methanol (10-20 equivalents), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield dimethyl 2-methylterephthalate. This intermediate is often of sufficient purity for the subsequent step.

Step 2: Benzylic Bromination

The second and key step is the selective bromination of the methyl group at the 2-position of the aromatic ring. This is typically achieved through a free-radical chain reaction using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Reaction Mechanism:

Caption: Free-radical mechanism for benzylic bromination.

Experimental Protocol:

-

Dissolve dimethyl 2-methylterephthalate (1 equivalent) in a suitable non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Add N-bromosuccinimide (NBS, 1.0-1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Heat the mixture to reflux and irradiate with a UV lamp or a standard incandescent light bulb to facilitate the initiation of the radical reaction.

-

Monitor the reaction by TLC or ¹H NMR for the disappearance of the starting material and the appearance of the product.

-

After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 2-Bromomethyl-terephthalic acid dimethyl ester.

Applications in Organic Synthesis and Drug Discovery

The synthetic utility of 2-Bromomethyl-terephthalic acid dimethyl ester stems from its bifunctional nature, allowing for sequential or orthogonal reactions.

Role as a Bifunctional Linker

The presence of the reactive bromomethyl group and the two ester functionalities makes this molecule an excellent candidate for use as a bifunctional linker or spacer in the construction of more complex molecular architectures.

Caption: Application as a bifunctional linker in synthesis.

The benzylic bromide is susceptible to nucleophilic substitution by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the attachment of various functional groups or molecular fragments. Subsequently, the methyl esters can be hydrolyzed to the corresponding dicarboxylic acid, which can then be further functionalized, for example, by forming amides or esters. This orthogonal reactivity is highly valuable in areas such as:

-

Combinatorial Chemistry and Drug Discovery: In the synthesis of compound libraries for high-throughput screening, this molecule can serve as a scaffold.[11][12][13] A diverse range of substituents can be introduced at the benzylic position, and then the dicarboxylic acid can be coupled with a library of amines or alcohols to rapidly generate a large number of distinct compounds.

-

Materials Science: The rigid terephthalate core can be incorporated into polymers or metal-organic frameworks (MOFs). The bromomethyl group can be used to post-synthetically modify these materials, introducing new functionalities or cross-linking sites.

-

Synthesis of Macrocycles and Constrained Peptides: The defined geometry of the terephthalate unit can be exploited to create macrocyclic structures with specific conformations, which is of interest in the design of enzyme inhibitors and other bioactive molecules.

Reactivity and Mechanistic Considerations

The reactivity of the bromomethyl group is influenced by the electronic and steric effects of the two adjacent methoxycarbonyl groups. These electron-withdrawing groups can influence the reaction pathway of nucleophilic substitution. While a primary benzylic halide would typically favor an Sₙ2 mechanism, the steric hindrance from the ortho-ester group might slow this down. The electronic effects would also disfavor the formation of a carbocation intermediate required for an Sₙ1 reaction. Therefore, the choice of nucleophile, solvent, and temperature is critical in controlling the outcome of the reaction and minimizing side reactions such as elimination.[14]

Safety and Handling

2-Bromomethyl-terephthalic acid dimethyl ester should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as causing serious eye irritation.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2-Bromomethyl-terephthalic acid dimethyl ester is a valuable and versatile building block for organic synthesis. Its bifunctional nature, with a reactive benzylic bromide and two ester groups on a rigid aromatic core, provides a powerful platform for the construction of complex molecules. This guide has provided a comprehensive overview of its properties, a representative synthesis protocol, and a discussion of its potential applications, particularly in the fields of drug discovery and materials science. By understanding the principles outlined herein, researchers can effectively utilize this compound to advance their scientific endeavors.

References

-

Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. MDPI. Available at: [Link]

-

Dimethyl 2-bromoterephthalate | C10H9BrO4 | CID 87741. PubChem. Available at: [Link]

-

Dimethyl terephthalate (DMT). PENPET Petrochemical Trading. Available at: [Link]

-

(PDF) Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. ResearchGate. Available at: [Link]

- CN102219689A - Method for producing dimethyl terephthalate (DMT). Google Patents.

-

Converting waste PET into dimethyl terephthalate and diverse boronic esters under metal-free conditions. Green Chemistry (RSC Publishing). Available at: [Link]

-

Combinatorial chemistry. Slideshare. Available at: [Link]

-

1 H NMR spectra of dimethyl terephthalate isolated from the recycling... ResearchGate. Available at: [Link]

-

Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. BIPM. Available at: [Link]

-

dimethyl terephthalate. MassBank. Available at: [Link]

-

Dimethyl terephthalate – Knowledge and References. Taylor & Francis. Available at: [Link]

-

13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290). NP-MRD. Available at: [Link]

-

Supplementary material Process optimization by NMR-assisted investigation of chemical pathways during depolymerization of PET in. Available at: [Link]

-

Dimethyl terephthalate. SIELC Technologies. Available at: [Link]

-

Combinatorial Chemistry-Parallel Synthesis 1. Introduction: The Drug Discovery and Development Process 2. L. Available at: [Link]

-

Medicinal Chemistry: Combinatorial Chemistry-Parallel Synthesis 1. Introduction: The Drug Discovery Process 2. Lead Discovery an. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chemscene.com [chemscene.com]

- 3. Dimethyl terephthalate(120-61-6) 13C NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. bipm.org [bipm.org]

- 6. massbank.eu [massbank.eu]

- 7. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290) [np-mrd.org]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Combinatorial chemistry | PPT [slideshare.net]

- 12. chem.uzh.ch [chem.uzh.ch]

- 13. chem.uzh.ch [chem.uzh.ch]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Dimethyl 2-(bromomethyl)terephthalate: Synthesis, Properties, and Applications

Abstract: This technical guide provides a comprehensive overview of dimethyl 2-(bromomethyl)terephthalate, a key bifunctional intermediate in advanced chemical synthesis. We will delineate its precise nomenclature, detail its physicochemical properties, present a validated protocol for its synthesis via radical bromination, and explore its reactivity. The primary focus is on its application as a versatile linker in the fields of drug discovery and materials science, where its distinct reactive sites—a labile benzylic bromide and two ester functionalities—enable the construction of complex molecular architectures. This document is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights.

Nomenclature and Chemical Identity

Clarity in chemical nomenclature is paramount for reproducible science. The compound of interest is commonly referred to by the descriptive name "2-Bromomethyl-terephthalic acid dimethyl ester." However, the systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is dimethyl 2-(bromomethyl)terephthalate .[1] Both names refer to the same molecule, but the IUPAC name should be used in formal publications and reports.

Key identifiers for this compound are consolidated in the table below for unambiguous reference.

| Identifier | Value | Source(s) |

| IUPAC Name | dimethyl 2-(bromomethyl)terephthalate | [1] |

| Common Synonym | 2-Bromomethyl-terephthalic acid dimethyl ester | [1][2] |

| CAS Number | 57834-13-6 | [1][2] |

| Molecular Formula | C₁₁H₁₁BrO₄ | [2] |

| Molecular Weight | 287.11 g/mol | [2] |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)CBr)C(=O)OC | [2] |

| InChI Key | UTIKNGRWJJKNBJ-UHFFFAOYSA-N | [1] |

Physicochemical and Computed Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and suitability for various applications. While experimentally determined data for some properties of dimethyl 2-(bromomethyl)terephthalate are not widely published, a combination of vendor-supplied data and computational predictions provides a reliable profile.

| Property | Value | Notes / Source(s) |

| Physical Form | Pink or White Solid | [1] |

| Purity | ≥95% - 96% | Commercially available purity.[1][2] |

| Topological Polar Surface Area (TPSA) | 52.6 Ų | Computed; relates to solubility and permeability.[2][3] |

| XLogP3 | 2.2 | Computed; indicates moderate lipophilicity.[3] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bond Count | 5 | [3] |

| Storage Temperature | 4°C | Recommended for long-term stability.[2] |

Synthesis and Purification

The most direct and efficient synthesis of dimethyl 2-(bromomethyl)terephthalate involves the selective radical bromination of the benzylic methyl group of its precursor, dimethyl 2-methylterephthalate. The Wohl-Ziegler reaction, utilizing N-Bromosuccinimide (NBS), is the preferred method.[4]

Mechanism Insight: This reaction proceeds via a free-radical chain mechanism. A radical initiator (e.g., AIBN or benzoyl peroxide) generates a bromine radical from NBS. This radical abstracts a hydrogen atom from the benzylic methyl group of the starting material, which is the most energetically favorable position due to the resonance stabilization of the resulting benzylic radical. This radical then reacts with another molecule of NBS to form the desired product and a succinimidyl radical, which propagates the chain. The use of NBS is critical as it maintains a low, steady concentration of bromine, minimizing competitive and undesirable electrophilic aromatic bromination.[4]

Experimental Workflow: Synthesis

Caption: Workflow for the synthesis of dimethyl 2-(bromomethyl)terephthalate.

Detailed Synthesis Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve dimethyl 2-methylterephthalate (1.0 equiv.) in a suitable non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 equiv.) and a catalytic amount of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN, ~0.02 equiv.).

-

Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. Initiation is often facilitated by irradiation with a heat lamp.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically complete within 2-4 hours.

-

Work-up: Once complete, cool the reaction mixture to room temperature. The succinimide byproduct, which is insoluble in CCl₄, will precipitate and can be removed by filtration.

-

Purification: The filtrate is then washed sequentially with an aqueous solution of sodium thiosulfate (to quench any remaining bromine) and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude solid is typically purified by recrystallization from a solvent system such as ethyl acetate/hexanes to afford the final product as a white or pinkish solid.[1]

Chemical Reactivity and Applications in Drug Development

The synthetic utility of dimethyl 2-(bromomethyl)terephthalate stems from its nature as a bifunctional linker .[5][6] It possesses two distinct types of reactive sites:

-

Benzylic Bromide: The bromomethyl group is an excellent electrophile, highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the covalent attachment of a wide range of nucleophiles, such as amines, thiols, alcohols, or carboxylates.

-

Diester Functionality: The two methyl ester groups can be hydrolyzed under acidic or basic conditions to the corresponding dicarboxylic acid. This provides a secondary handle for further conjugation, for example, through amide bond formation.

This dual reactivity makes the molecule an invaluable tool in constructing complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[7][8][9] In these applications, the linker's role is critical; it connects a targeting moiety (like an antibody) to a payload (like a cytotoxic drug), and its length and flexibility can significantly influence the efficacy and pharmacokinetics of the final conjugate.[8]

Analytical Characterization (Self-Validation)

Confirming the identity and purity of the synthesized product is a critical, self-validating step in any protocol.

-

¹H NMR Spectroscopy: This is the primary technique for structural confirmation. The expected proton NMR spectrum of dimethyl 2-(bromomethyl)terephthalate in CDCl₃ would show:

-

~8.0 ppm (m, 3H): A complex multiplet corresponding to the three aromatic protons on the terephthalate ring.

-

~4.7 ppm (s, 2H): A sharp singlet for the two protons of the benzylic bromomethyl (-CH₂Br) group.

-

~3.9 ppm (s, 6H): Two overlapping singlets (or one singlet of 6H intensity) for the six protons of the two methyl ester (-OCH₃) groups. The absence of a signal around 2.5 ppm (characteristic of the starting benzylic methyl group) and the appearance of the -CH₂Br singlet are key indicators of a successful reaction.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would confirm the molecular weight. The mass spectrum should show a characteristic isotopic pattern for the bromine atom (79Br and 81Br in ~1:1 ratio), providing definitive evidence of successful bromination.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product. A single sharp peak on the chromatogram indicates a high degree of purity, while the presence of other peaks would correspond to unreacted starting material or byproducts.

Safety and Handling

Dimethyl 2-(bromomethyl)terephthalate requires careful handling due to its chemical nature. As a benzylic bromide, it is classified as an alkylating agent and is a potent lachrymator (tear-producing agent).

-

GHS Hazard Information: Based on data for structurally similar compounds and supplier information, it should be treated as a hazardous substance.[2] It is expected to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[3][10]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact), and splash-proof safety goggles.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

-

Storage and Disposal: Store in a tightly sealed container in a cool, dry, well-ventilated area, as recommended at 4°C for long-term storage.[2] Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

References

-

Title: Bifunctional linkers. Source: CD Biosynsis. URL: [Link]

-

Title: Dimethyl 2-bromoterephthalate | C10H9BrO4 | CID 87741. Source: PubChem - NIH. URL: [Link]

-

Title: Dimethyl terephthalate Infrared Spectrum. Source: Pacific Northwest National Laboratory (PNNL). URL: [Link]

-

Title: Synthesis of Dimethyl Tetraarylphthalates by SuzukiMiyaura Reactions of Dimethyl Tetrabromophthalate. Source: ResearchGate. URL: [Link]

-

Title: Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Source: MDPI. URL: [Link]

-

Title: 1 H NMR spectra of dimethyl terephthalate isolated from the recycling process. Source: ResearchGate. URL: [Link]

-

Title: Internal Standard Reference Data for qNMR: Dimethyl Terephthalate. Source: BIPM. URL: [Link]

Sources

- 1. 2-Bromomethyl-terephthalic acid dimethyl ester | 57834-13-6 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. echemi.com [echemi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biosynsis.com [biosynsis.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Application of Linkers in Chemical Biology [bldpharm.com]

- 9. nbinno.com [nbinno.com]

- 10. Dimethyl 2-bromoterephthalate | C10H9BrO4 | CID 87741 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of Dimethyl 2-(bromomethyl)terephthalate

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of dimethyl 2-(bromomethyl)terephthalate, a key intermediate in the synthesis of functionalized polymers and pharmaceutical compounds. The inherent reactivity of the bromomethyl group, combined with the diester functionality on the aromatic core, makes a thorough understanding of its structural verification via modern spectroscopic techniques essential for researchers, scientists, and drug development professionals. This document outlines the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by established principles and data from analogous structures. Furthermore, it provides detailed, field-proven protocols for the acquisition of high-quality spectral data.

Molecular Structure and Spectroscopic Overview

The structure of dimethyl 2-(bromomethyl)terephthalate presents a unique set of spectroscopic markers. The terephthalate backbone gives rise to signals characteristic of a 1,2,4-trisubstituted benzene ring, while the chemically distinct methyl esters and the reactive benzylic bromide group provide unambiguous signatures for confirmation of the molecular identity and purity.

Caption: Experimental workflow for NMR analysis.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of dimethyl 2-(bromomethyl)terephthalate for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial. [1] * Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter. * Cap the NMR tube and wipe the outside clean.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Perform phase and baseline corrections to the spectrum.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Identify and label the peak positions in both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum of dimethyl 2-(bromomethyl)terephthalate is expected to be dominated by strong absorptions from the carbonyl groups of the esters and characteristic vibrations of the aromatic ring and the C-Br bond.

Predicted IR Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Causality Behind Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) | Characteristic of C-H bonds on a benzene ring. |

| ~3000-2850 | Medium | C-H stretch (aliphatic) | Arising from the methyl and bromomethyl groups. [2] |

| ~1725 | Strong | C=O stretch (ester) | A strong, sharp absorption typical for the carbonyl group in aromatic esters. [3] |

| ~1600, ~1450 | Medium | C=C stretch (aromatic) | In-ring vibrations of the benzene nucleus. |

| ~1300-1100 | Strong | C-O stretch (ester) | Characteristic stretching vibrations of the ester C-O bonds. |

| ~1200 | Medium | -CH₂- wag | Wagging vibration of the bromomethyl group. [4] |

| ~700-600 | Medium | C-Br stretch | The carbon-bromine stretching vibration typically appears in this region of the fingerprint. [4] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is a convenient technique for solid samples, requiring minimal sample preparation.

Caption: Experimental workflow for ATR-FTIR analysis.

-

Instrument and Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. [5] * Place a small amount of the solid dimethyl 2-(bromomethyl)terephthalate sample directly onto the center of the ATR crystal.

-

Lower the press anvil to apply firm, even pressure to the sample, ensuring good contact with the crystal. [6]

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary.

-

Use the software tools to identify and label the wavenumbers of the major absorption bands.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint. For dimethyl 2-(bromomethyl)terephthalate, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Predicted Mass Spectrum Data

The predicted mass spectrum will be analyzed based on Electron Ionization (EI) as a common technique for small molecules.

| m/z (mass-to-charge ratio) | Interpretation | Causality Behind Fragmentation |

| 286/288 | [M]⁺, Molecular ion | The molecular ion peak, showing the characteristic 1:1 isotopic pattern for one bromine atom. |

| 255/257 | [M - OCH₃]⁺ | Loss of a methoxy radical from one of the ester groups. |

| 207 | [M - Br]⁺ | Loss of a bromine radical, a common fragmentation pathway for benzylic bromides. [7]This fragment is expected to be a significant peak. |

| 194 | [M - CH₂Br]⁺ | Cleavage of the bromomethyl group. This corresponds to the molecular ion of dimethyl terephthalate. |

| 163 | [M - CH₂Br - OCH₃]⁺ | Subsequent loss of a methoxy radical from the [M - CH₂Br]⁺ fragment. This is a major fragment in the mass spectrum of dimethyl terephthalate. [8] |

| 91 | [C₇H₇]⁺ | The tropylium ion, a common and stable fragment in the mass spectra of compounds containing a benzyl group, although its formation here is less direct than from benzyl bromide itself. [9] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds like dimethyl 2-(bromomethyl)terephthalate.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrumental Conditions:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, typically operated at 250°C.

-

Column: A standard nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature (e.g., 280°C) and hold for several minutes to ensure elution of the compound.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of the compound (e.g., 350).

-

-

-

Data Analysis:

-

Identify the peak corresponding to dimethyl 2-(bromomethyl)terephthalate in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Analyze the molecular ion and the fragmentation pattern to confirm the structure, paying close attention to the isotopic patterns of bromine-containing fragments.

-

References

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. [Link]

-

Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

-

Spectroscopy Online. Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates. [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, December 5). Mass spectroscopy...........bromomethyl benzene (benzyl bromide). [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Fragment ion. [Link]

-

PubChem. Dimethyl terephthalate. [Link]

-

ResearchGate. 1 H NMR spectra of dimethyl terephthalate isolated from the recycling.... [Link]

-

PubChem. 1,3,5-Tris(bromomethyl)benzene. [Link]

-

NIST WebBook. Benzene, (bromomethyl)-. [Link]

-

University of Colorado Boulder. NMR Chart. [Link]

-

BIPM. (2019, March 13). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. [Link]

-

University of Cambridge. NMR Sample Preparation. [Link]

-

ResearchGate. ¹H NMR spectra of recrystallized DMT. [Link]

-

ResearchGate. 23:FTIR spectrum of dimethyle terephthalate DMT produced from methanolysis of PET wastes. [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

-

The Hong Kong University of Science and Technology. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

-

The Royal Society of Chemistry. Supplementary Information for:. [Link]

-

NIST WebBook. 1,4-Benzenedicarboxylic acid, dimethyl ester. [Link]

-

Pacific Northwest National Laboratory. Dimethyl terephthalate. [Link]

-

SpectraBase. Benzylbromide - Optional[1H NMR] - Chemical Shifts. [Link]

-

mzCloud. (2016, October 12). Dimethyl terephthalate. [Link]

-

MassBank. dimethyl terephthalate. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

ResearchGate. PIMS spectra recorded during the decomposition of benzyl bromide at.... [Link]

-

SpectraBase. Dimethyl terephthalate - Optional[MS (GC)] - Spectrum. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

The Royal Society of Chemistry. (2021). This journal is © The Royal Society of Chemistry 2021. [Link]

-

ResearchGate. ¹³C‐NMR spectrum of solid products (deuterated reagent: d‐DMSO). [Link]

-

University of California, Irvine. IR_lectureNotes.pdf. [Link]

-

University of Szeged. The features of IR spectrum. [Link]

-

University of Wisconsin-Platteville. IR Chart. [Link]

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]

- 8. Dimethyl terephthalate(120-61-6) MS [m.chemicalbook.com]

- 9. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]

An In-depth Technical Guide on the Commercial Availability of 2-Bromomethyl-terephthalic acid dimethyl ester

Abstract

This technical guide provides a comprehensive overview of the commercial landscape for 2-Bromomethyl-terephthalic acid dimethyl ester (CAS No. 57834-13-6), a critical bifunctional building block in pharmaceutical and materials science. Aimed at researchers, chemists, and procurement specialists, this document details the compound's strategic importance, key commercial suppliers, available purity grades, and essential quality control parameters. Furthermore, it offers a practical procurement framework, discusses custom synthesis as a viable alternative, and outlines best practices for handling, storage, and in-house quality verification to ensure experimental success and reproducibility.

Introduction: Strategic Importance and Applications

2-Bromomethyl-terephthalic acid dimethyl ester, also known as dimethyl 2-(bromomethyl)terephthalate, is a highly valuable reagent whose utility stems from its distinct functionalities. The molecule features a reactive benzylic bromide, which is an excellent electrophile for nucleophilic substitution reactions, and two methyl ester groups, which can be hydrolyzed to carboxylic acids or undergo transesterification. This unique structure makes it an ideal linker or intermediate in several advanced applications:

-

Pharmaceutical Drug Development: It serves as a key precursor for the synthesis of complex molecules and linkers used in Antibody-Drug Conjugates (ADCs). The bromomethyl group allows for covalent attachment to targeting moieties, while the terephthalate core provides a stable scaffold.

-

Materials Science: It is used in the synthesis of functionalized polymers and metal-organic frameworks (MOFs).[1] The ability to polymerize or coordinate through the terephthalate group, while retaining a site for post-synthetic modification at the bromomethyl position, is highly advantageous.

-

Organic Synthesis: It acts as a versatile building block for creating substituted aromatic compounds and macrocycles.

Given its critical role, a reliable and well-characterized supply chain is paramount for research and development timelines.

Commercial Availability and Supplier Landscape

2-Bromomethyl-terephthalic acid dimethyl ester is available from a range of chemical suppliers, catering to different scales and quality requirements. The market can be broadly categorized into large-scale manufacturers, specialized synthesis labs, and catalog distributors.

Table 1: Summary of Commercial Availability and Typical Specifications

| Parameter | Typical Specification | Notes |

| CAS Number | 57834-13-6 | The universally recognized identifier for this compound. |

| Molecular Formula | C₁₁H₁₁BrO₄ | --- |

| Molecular Weight | 287.11 g/mol | --- |

| Purity Grades | ≥95%, 96%, ≥97%, 99% | Purity levels vary by supplier; higher grades are essential for sensitive applications like drug development.[1][2][3][4] |

| Physical Form | White to Pink or Off-White Solid/Powder | Color variation can indicate trace impurities.[2] |

| Common Pack Sizes | 1g, 5g, 25g, 100g, Custom Bulk | Availability ranges from research quantities to semi-bulk. |

| Lead Times | In-stock to several weeks | Varies significantly between distributors and custom synthesis orders. |

Key Suppliers:

-

Major Distributors (for R&D Scale): Companies like Sigma-Aldrich (Merck) , TCI Chemicals , and Fisher Scientific often list this product, providing easy access for researchers with high-quality documentation (e.g., Certificates of Analysis).[2][5][6]

-

Specialized Building Block Suppliers: Vendors such as ChemScene , Ambeed , and J & W Pharmlab focus on providing novel and diverse chemical building blocks for drug discovery and list this compound, often with comprehensive analytical data.[1][7]

-

Manufacturers and Bulk Suppliers: For larger quantities, direct engagement with manufacturers like BLD Pharmatech or sourcing platforms like BuyersGuideChem may be necessary to secure scalable and cost-effective supply chains.[8]

Procurement Strategy: A Decision Framework

Selecting the right supplier requires a strategic approach that balances cost, quality, and project requirements. The following decision framework, presented as a workflow, guides the user through this process.

Caption: Procurement decision workflow for selecting a supplier.

In-House Quality Control and Verification

Regardless of the supplier, independent verification of identity and purity is a cornerstone of scientific integrity. The benzylic bromide is susceptible to hydrolysis, and residual starting material or over-brominated side products can be present.

Recommended Analytical Methods:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The most effective method for structural confirmation. Key signals include the benzylic protons (-CH₂Br) around 4.5-4.8 ppm, the two distinct methoxy protons (-OCH₃) around 3.9 ppm, and the aromatic protons in the 7.5-8.0 ppm region.

-

HPLC (High-Performance Liquid Chromatography): Essential for purity assessment. A reverse-phase method can effectively separate the target compound from non-polar impurities (like the starting material, dimethyl 2-methylterephthalate) and more polar impurities (like the hydrolyzed di-acid).

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight (287.11 g/mol ) and the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio), providing unambiguous identification.

Table 2: General Protocol for HPLC Purity Analysis

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) |

| Gradient | Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

| Sample Prep | ~1 mg/mL in Acetonitrile |

This method serves as a starting point and should be validated for specific laboratory conditions.[9][10]

Alternative Sourcing: The Custom Synthesis Route

If the required quantity or purity grade is not commercially available, custom synthesis by a Contract Research Organization (CRO) or Contract Manufacturing Organization (CMO) is a robust alternative. The most common synthetic route involves the radical bromination of dimethyl 2-methylterephthalate.

Common Synthetic Pathway:

The synthesis is typically achieved via a free-radical substitution reaction on the benzylic methyl group of dimethyl 2-methylterephthalate using a brominating agent like N-Bromosuccinimide (NBS) and a radical initiator such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Caption: Common synthesis route via radical bromination.

When commissioning a custom synthesis, it is crucial to:

-

Provide Clear Specifications: Define the required purity, impurity profile, and analytical methods for release.

-

Discuss the Synthetic Route: Understanding the proposed route helps anticipate potential side products (e.g., dibrominated species or impurities from the starting material).

-

Request In-Process Controls: Ensure the CRO monitors the reaction to optimize yield and minimize impurities.

Safe Handling, Storage, and Stability

Proper handling and storage are critical to maintain the integrity of 2-Bromomethyl-terephthalic acid dimethyl ester.

-

Safety Precautions: As a benzylic bromide, this compound is expected to be a lachrymator and an irritant. Always handle it in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid inhalation of dust and contact with skin and eyes.[5]

-

Storage Conditions: Due to the reactive nature of the bromomethyl group, which is susceptible to hydrolysis by atmospheric moisture, the compound should be stored in a tightly sealed container. For long-term stability, storage at low temperatures (e.g., 4°C) under an inert atmosphere (argon or nitrogen) is recommended.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and moisture.[6] Nucleophiles (e.g., amines, alcohols, water) will react with the benzylic bromide.

Conclusion

2-Bromomethyl-terephthalic acid dimethyl ester is a readily accessible yet specialized chemical intermediate. For small-scale R&D, numerous catalog suppliers offer various purity grades, making it convenient to procure. For larger-scale needs or stringent purity requirements, a custom synthesis approach is often more practical. A successful procurement strategy is underpinned by a clear definition of project needs and is always followed by rigorous in-house analytical verification to ensure the quality and integrity of the material, thereby safeguarding the reliability of downstream research and development efforts.

References

-

Dimethyl 2-(bromomethyl)terephthalate. ChemScene.

-

2-Bromomethyl-terephthalic acid dimethyl ester | 57834-13-6. Sigma-Aldrich.

-

2-BroMoMethyl-terephthalic acid diMethyl ester | 57834-13-6. Echemi.

-

2-Bromomethyl terephthalate, min 97%, 1 gram. CP Lab Safety.

-

SAFETY DATA SHEET. TCI Chemicals.

-

SAFETY DATA SHEET. Sigma-Aldrich.

-

Safety data sheet. CPAchem.

-

57834-13-6 | 2-Bromomethyl-terephthalic acid dimethyl ester. Ambeed.

-

Material Safety Data Sheet. Spectrum Chemical.

-

SAFETY DATA SHEET. Fisher Scientific.

-

Dimethyl 2-bromoterephthalate | C10H9BrO4. PubChem - NIH.

-

2,5-DIBROMO-TEREPHTHALIC ACID DIMETHYL ESTER. Sigma-Aldrich.

-

dimethyl terephthalate suppliers USA. Chemical Sourcing.

-

A Comparative Guide to Purity Validation of Dimethyl Terephthalate: GC-MS, HPLC, and qNMR Analysis. Benchchem.

-

In-Depth Technical Guide: Solubility of Dimethyl 3-(bromomethyl)phthalate in Organic Solvents. Benchchem.

-

Manufacture of Dimethyl Terephthalate and Terephthalic Acid. Chempedia - LookChem.

-

Dimethyl terephthalate | C10H10O4. PubChem.

-

Process for making dimethyl terephthalate. Google Patents.

-

Process for preparation of terephthalic acid. Michigan State University Digital Repository.

-

Dimethyl terephthalate | 120-61-6. BuyersGuideChem.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-Bromomethyl-terephthalic acid dimethyl ester | 57834-13-6 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. calpaclab.com [calpaclab.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. 57834-13-6 | 2-Bromomethyl-terephthalic acid dimethyl ester | Bromides | Ambeed.com [ambeed.com]

- 8. Dimethyl terephthalate | 120-61-6 - BuyersGuideChem [buyersguidechem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Synthetic Versatility of 2-Bromomethyl-terephthalic Acid Dimethyl Ester: A Technical Guide for Advanced Drug Discovery

Introduction: A Pivotal Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Among these, 2-Bromomethyl-terephthalic acid dimethyl ester has emerged as a highly versatile and valuable building block. Its unique structural features—a reactive benzylic bromide poised for diverse chemical transformations and two ester functionalities amenable to further modification—provide a gateway to a rich chemical space of complex molecules. This guide offers an in-depth exploration of the derivatives of 2-Bromomethyl-terephthalic acid dimethyl ester, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. We will delve into the core reactivity of this scaffold, present detailed synthetic protocols for key derivatives, and illuminate their applications in the synthesis of clinically significant pharmaceuticals.

Core Reactivity: Understanding the Chemical Personality of the Scaffold

The synthetic utility of 2-Bromomethyl-terephthalic acid dimethyl ester is primarily dictated by the reactivity of the bromomethyl group. As a benzylic halide, it is an excellent electrophile, readily participating in nucleophilic substitution reactions. The adjacent ester groups, however, exert significant electronic and steric influences that must be considered in reaction design.

The electron-withdrawing nature of the two methoxycarbonyl groups enhances the electrophilicity of the benzylic carbon, making it highly susceptible to attack by a wide range of nucleophiles. However, the ortho-ester group can also provide steric hindrance, which may influence the reaction mechanism and rate. While S(_N)2 reactions are common with unhindered nucleophiles, conditions favoring an S(_N)1 pathway may be observed with weaker nucleophiles or in polar, protic solvents.

It is also crucial to be mindful of potential side reactions. The presence of a base can promote elimination reactions, leading to the formation of the corresponding exocyclic methylene compound. Hydrolysis of the ester groups can occur under acidic or basic conditions, and self-condensation is a possibility under certain conditions. Careful control of reaction parameters is therefore essential to achieve the desired outcomes.

Derivatization Strategies: A Gateway to Diverse Molecular Architectures

The true power of 2-Bromomethyl-terephthalic acid dimethyl ester lies in its ability to be readily transformed into a vast array of derivatives. These transformations can be broadly categorized based on the attacking nucleophile.

N-Substituted Derivatives: The Isoindolinone Core

One of the most significant applications of 2-Bromomethyl-terephthalic acid dimethyl ester is in the synthesis of N-substituted isoindolinones, a privileged scaffold in medicinal chemistry. This transformation proceeds via an initial nucleophilic substitution by a primary amine, followed by an intramolecular cyclization.

This reaction is often high-yielding and can be performed under relatively mild conditions. The choice of the primary amine allows for the introduction of a wide variety of substituents at the nitrogen atom, enabling the exploration of structure-activity relationships.

-

Reagents and Setup: To a solution of 2-Bromomethyl-terephthalic acid dimethyl ester (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add benzylamine (1.1 eq).

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired N-benzyl-isoindolinone-5-carboxylic acid methyl ester.

| Nucleophile | Product | Yield (%) | Reference |

| Benzylamine | N-Benzyl-isoindolinone-5-carboxylic acid methyl ester | 85-95 | [1] |

| Aniline | N-Phenyl-isoindolinone-5-carboxylic acid methyl ester | 80-90 | [1] |

| 3-Aminopiperidine-2,6-dione | Precursor to Lenalidomide and Pomalidomide | 75-85 | [2][3] |

O-Substituted Derivatives: Accessing Ether Linkages

The reaction of 2-Bromomethyl-terephthalic acid dimethyl ester with various oxygen-based nucleophiles, such as alcohols and phenols, provides access to ether derivatives. The Williamson ether synthesis is a classic and reliable method for this transformation.

This reaction typically requires a base to deprotonate the alcohol or phenol, generating the corresponding alkoxide or phenoxide, which then acts as the nucleophile.

-

Reagents and Setup: In a round-bottom flask, dissolve phenol (1.1 eq) in a polar aprotic solvent like DMF. Add a suitable base, such as potassium carbonate (1.5 eq), and stir the mixture.

-